molecular formula C17H17ClN2O3 B3016971 2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide CAS No. 1147414-36-5

2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide

Cat. No.: B3016971
CAS No.: 1147414-36-5
M. Wt: 332.78
InChI Key: VUHGOOYMPZQXAO-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group The compound also contains a phenyl ring substituted with an oxolan-2-yl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and phenyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenyl and pyridine rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structure suggests potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide apart is the combination of the oxolan-2-yl methoxy group and the carboxamide functionality, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-chloro-N-[3-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-16-15(7-2-8-19-16)17(21)20-12-4-1-5-13(10-12)23-11-14-6-3-9-22-14/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHGOOYMPZQXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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